molecular formula C17H18N4O B10991383 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide

2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B10991383
M. Wt: 294.35 g/mol
InChI Key: SPFJNCSVCHDCHS-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide is a heterocyclic compound that features a benzimidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide typically involves the reaction of 3-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an inert atmosphere . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines.

Scientific Research Applications

2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-(pyridin-3-yl)propanamide: Similar structure but lacks the benzimidazole ring.

    3-(pivaloylamino)pyridine: Contains the pyridine ring but differs in the substituents attached to it.

Uniqueness

The uniqueness of 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide lies in its fused ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2,2-dimethyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C17H18N4O/c1-17(2,3)16(22)19-12-6-7-13-14(9-12)21-15(20-13)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,22)(H,20,21)

InChI Key

SPFJNCSVCHDCHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3

Origin of Product

United States

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